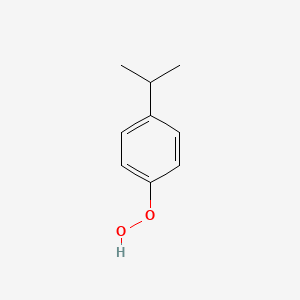
Hydroperoxide, 4-(1-methylethyl)phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 4-(1-methylethyl)phenyl, also known as 4-isopropylbenzyl hydroperoxide, is an organic compound with the molecular formula C10H14O2. It is a hydroperoxide derivative of isopropylbenzene and is commonly used as an intermediate in various chemical processes. This compound is known for its reactivity and is utilized in several industrial applications, particularly in the synthesis of other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 4-(1-methylethyl)phenyl, is typically synthesized through the oxidation of isopropylbenzene (cumene) using hydrogen peroxide. The reaction is catalyzed by acids or other catalysts to facilitate the formation of the hydroperoxide group. The general reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{H}_2\text{O}_2 \rightarrow \text{C}9\text{H}{11}\text{OOH} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 4-(1-methylethyl)phenyl, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the hydroperoxide group under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroperoxide group.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 4-(1-methylethyl)phenyl, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 4-(1-methylethyl)phenyl, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide group, which can undergo homolytic cleavage to produce free radicals.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 4-(1-methylethyl)phenyl, can be compared with other similar hydroperoxide compounds, such as:
Cumene hydroperoxide: Similar in structure but with different reactivity and applications.
Tert-butyl hydroperoxide: Another hydroperoxide with distinct properties and uses.
Methyl ethyl ketone peroxide: Used in polymerization reactions and as a curing agent.
Each of these compounds has unique properties and applications, making this compound, a valuable compound in its own right due to its specific reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
21204-44-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-hydroperoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
KXTYIWMMFJGCIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



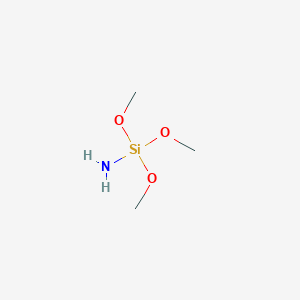

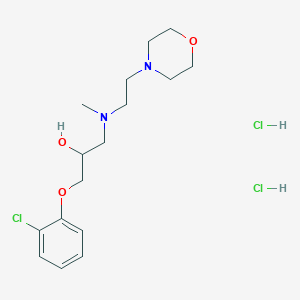
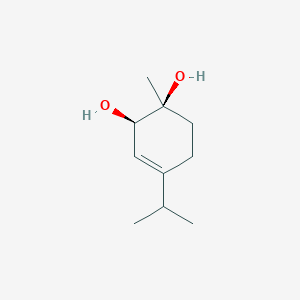
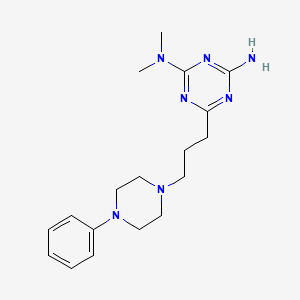
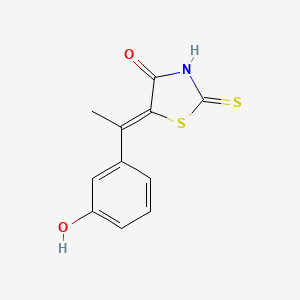


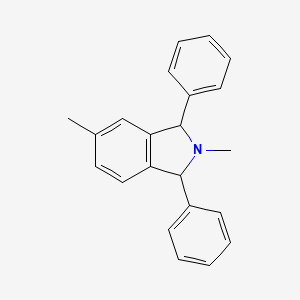

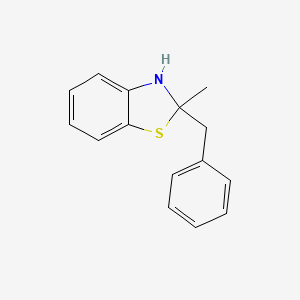
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

